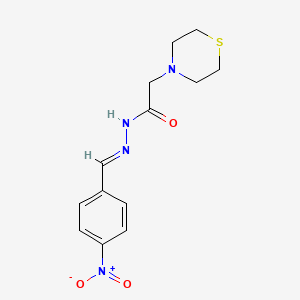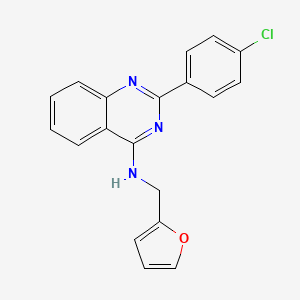
2-(4-chlorophenyl)-N-(2-furylmethyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazoline derivatives, including structures closely related to 2-(4-chlorophenyl)-N-(2-furylmethyl)-4-quinazolinamine, involves complex organic reactions. One notable method includes the condensation of N-acyl anthranilic acids with primary aromatic amines in the presence of phosphorus trichloride, highlighting the intricate steps involved in creating these compounds (Seshavataram & Subba Rao, 1977).
Molecular Structure Analysis
The analysis of the molecular structure of quinazoline derivatives through DFT and TD-DFT/PCM calculations sheds light on the optimized molecular structure, spectroscopic characterization, and electronic properties. This approach allows for a deep understanding of the molecular configuration and the impact of substituents on the compound's properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties
The chemical behavior of quinazoline derivatives, including reactions with other chemical entities and the resulting properties, is a vital area of study. For example, the synthesis and characterization of various quinazoline compounds involve reactions that yield derivatives with potential biological activities, highlighting the reactivity and versatility of this chemical scaffold (Yan, Huang, & Zhang, 2013).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. Studies on isomeric quinazoline compounds reveal how molecular arrangements affect physical properties, such as hydrogen bonding and pi-stacking interactions, which influence the compound's stability and solubility (Low et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for undergoing specific chemical transformations, are fundamental aspects of quinazoline derivatives. Research into the synthesis and bioactivity of 4-arylamino-6,7-dimethoxyl quinazoline derivatives, for instance, demonstrates the exploration of these compounds' chemical properties and their implications for pharmaceutical applications (Bao-lin, 2011).
科学的研究の応用
Tyrosine Kinase Inhibition
Quinazoline derivatives, such as AG-1478, have shown promising in vitro and in vivo antiproliferative activity due to their potent tyrosine kinase inhibition properties. AG-1478's UV-Vis absorption spectra and molecular structure, including its conformers AG-1478B and AG-1478A, have been extensively studied to understand its bioactivity and interaction with biological targets. These studies are crucial for determining the compound's distribution and interactions within biological systems, which could lead to the development of new therapeutic agents (Khattab et al., 2016).
AMPA Receptor Antagonism
Another application of quinazoline derivatives involves the synthesis of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones to explore the structure-activity relationship for AMPA receptor inhibition. These compounds, which include a variety of two-atom tethers, have shown differential activities that could be rationalized based on the positioning of the 2-fluorophenyl ring relative to the quinazolin-4-one ring. This research contributes to the identification of new AMPA receptor antagonists, highlighting the therapeutic potential of quinazoline derivatives in neurological conditions (Chenard et al., 2001).
Optical and Nonlinear Optical Properties
Quinazoline derivatives have also been evaluated for their electrochemical, photophysical, and second-order nonlinear optical properties. Chromophores bearing electron-acceptor and electron-donor units based on quinazoline structures have been designed, showing significant luminescence in both solution and solid states. Their optical properties make them candidates for applications in materials science, particularly in the development of new luminescent materials (Moshkina et al., 2020).
Anticancer Activity
The synthesis and bioactivity evaluation of 4-arylamino-6,7-dimethoxyl quinazoline derivatives have demonstrated that some of these compounds possess anti-cancer activity against various cell lines. This suggests the potential of quinazoline derivatives in the development of new anticancer therapies, highlighting their importance in medicinal chemistry research (Li Bao-lin, 2011).
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-14-9-7-13(8-10-14)18-22-17-6-2-1-5-16(17)19(23-18)21-12-15-4-3-11-24-15/h1-11H,12H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYZUIDLXVGQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

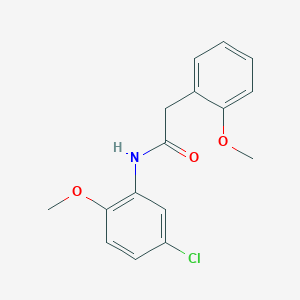
![3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5564449.png)
![methyl 3-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5564457.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5564460.png)
![N-[4-(4-morpholinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5564468.png)
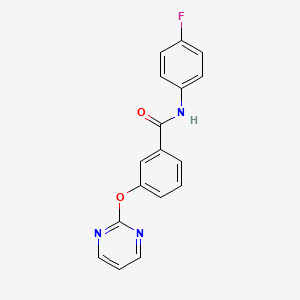
![N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5564473.png)

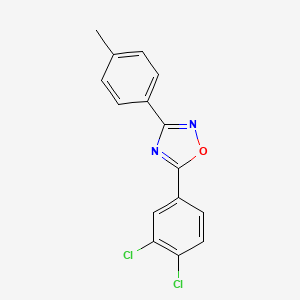
![1-[7-chloro-2-(2-methoxyphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5564487.png)
![9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564495.png)
![1-(2-pyridinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5564507.png)
